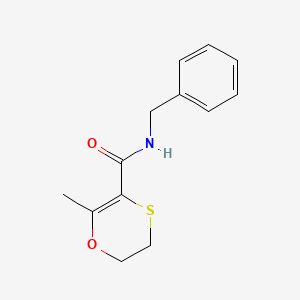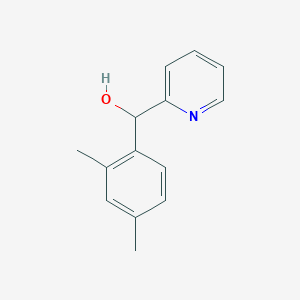
N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide: is a synthetic organic compound known for its diverse applications, particularly in the field of agriculture as a fungicide. It is also referred to as Carboxin . This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an oxathiine ring, making it a valuable subject of study in various scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the following steps:
Formation of the Oxathiine Ring: The oxathiine ring is synthesized through a cyclization reaction involving a thiol and an epoxide. This step requires specific conditions such as the presence of a base (e.g., sodium hydroxide) and a solvent like ethanol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is carried out in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This is achieved by reacting the intermediate compound with an appropriate amine, such as aniline, under conditions that facilitate amide bond formation, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo oxidation reactions, particularly at the sulfur atom in the oxathiine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS), benzyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted benzyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is used as a model compound to study the reactivity of oxathiine rings and the effects of various substituents on chemical stability and reactivity.
Biology
Biologically, this compound is significant due to its antifungal properties. It is used to study the inhibition of fungal growth and the mechanisms by which it disrupts fungal cell processes.
Medicine
In medicine, research focuses on its potential as an antifungal agent. Studies investigate its efficacy against various fungal pathogens and its potential use in treating fungal infections.
Industry
Industrially, this compound is primarily used as a fungicide in agriculture. It helps protect crops from fungal diseases, thereby improving yield and quality.
Mecanismo De Acción
The primary mechanism of action of N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves the inhibition of succinate dehydrogenase, an enzyme crucial for the fungal respiratory chain . By binding to the enzyme’s active site, the compound disrupts the electron transport chain, leading to reduced ATP production and ultimately causing fungal cell death.
Comparación Con Compuestos Similares
Similar Compounds
Thiabendazole: Another antifungal agent with a different mechanism of action, primarily used to treat fungal infections in humans and animals.
Fluconazole: A widely used antifungal medication that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Azoxystrobin: A fungicide used in agriculture that inhibits mitochondrial respiration in fungi.
Uniqueness
N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is unique due to its specific inhibition of succinate dehydrogenase, which distinguishes it from other antifungal agents that target different pathways or cellular components. Its structural features, such as the oxathiine ring and benzyl group, also contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-benzyl-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10-12(17-8-7-16-10)13(15)14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQYFIWUYIKDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(4-ethylphenyl)-7-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B7875436.png)

![methyl (1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetate](/img/structure/B7875448.png)
![5-Benzyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B7875454.png)
![N-methyl-N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]glycine](/img/structure/B7875482.png)
![1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875486.png)
